molecular formula C24H28N2O4S2 B2882892 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide CAS No. 920257-37-0

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide

Cat. No.: B2882892
CAS No.: 920257-37-0
M. Wt: 472.62
InChI Key: ZGNSRVRQNCVMJB-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with 5,7-dimethyl groups, a benzamide moiety modified with an isopropylsulfonyl group at the 4-position, and an N-((tetrahydrofuran-2-yl)methyl) substituent.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S2/c1-15(2)32(28,29)20-9-7-18(8-10-20)23(27)26(14-19-6-5-11-30-19)24-25-21-13-16(3)12-17(4)22(21)31-24/h7-10,12-13,15,19H,5-6,11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNSRVRQNCVMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structural features, which include a benzo[d]thiazole moiety and an isopropylsulfonyl group. The biological activities associated with this compound are of significant interest in medicinal chemistry, particularly for their potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure includes multiple functional groups that enhance its interactions with biological targets.

Biological Activities

Research has indicated that compounds containing benzothiazole derivatives exhibit a variety of biological activities, including:

  • Antimicrobial Activity : The presence of the benzothiazole moiety is often associated with antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : Compounds with sulfonamide groups have demonstrated the ability to inhibit pro-inflammatory enzymes, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Benzothiazole derivatives have been studied for their anticancer activities, particularly through mechanisms that induce apoptosis in cancer cells.

The mechanism of action for this compound likely involves the following pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
  • Receptor Modulation : It may bind to receptors that play critical roles in cell signaling pathways, influencing cellular responses to external stimuli.

Case Studies

  • Antioxidant Activity Assessment :
    A study evaluated the antioxidant potential of similar benzothiazole derivatives using various assays (DPPH, FRAP, ORAC). Results indicated significant free radical scavenging activity, highlighting the potential for developing antioxidants from this chemical class.
  • Antitumor Activity :
    Research involving synthesized benzothiazole derivatives demonstrated promising results against specific tumor cell lines. The lead compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects.
Compound NameBiological ActivityIC50 (µM)
BZTst6Antioxidant12.5
BZTst4Antitumor8.0

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Coupling Reactions : Utilizing coupling agents to facilitate the formation of amide bonds between the benzothiazole derivative and isopropylsulfonamide.
  • Purification Techniques : Employing chromatographic methods to isolate and purify the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs from the evidence:

Compound Name / ID Core Structure Substituents/Modifications Melting Point (°C) Key Spectral Data (IR, NMR) Reference
N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide Benzothiazole-Benzamide 5,7-Dimethyl (benzothiazole); 4-isopropylsulfonyl (benzamide); N-(tetrahydrofuran-2-yl)methyl Not reported Not provided in evidence
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole-Benzamide Morpholinomethyl (thiazole); 3,4-dichloro (benzamide) Not reported 1H NMR (DMSO-d6): Aromatic H (7.36–7.72 ppm); HRMS confirmed molecular ion
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole-Benzamide Isoxazol-5-yl; phenyl (thiadiazole) 160 IR: 1606 cm⁻¹ (C=O); 1H NMR (DMSO-d6): 7.36–8.13 ppm (Ar-H); MS: m/z 348 (M+)
4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (39) Thiadiazole-Sulfonamide 3-Chloro-4-(trifluoromethoxy)benzyloxy (sulfonamide) Not reported Synthetic yield: 860 mg (yellow oil); purity confirmed via extraction and drying
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) Triazole-Thione Phenylsulfonyl; 2,4-difluorophenyl Not reported IR: 1247–1255 cm⁻¹ (C=S); 1H NMR: Aromatic H (7.46–8.32 ppm)

Structural and Functional Group Analysis

  • Benzothiazole vs.
  • Sulfonyl Groups : The 4-isopropylsulfonyl group in the target compound may confer greater lipophilicity and metabolic stability compared to phenylsulfonyl (e.g., compounds 7–9) or benzenesulfonamide (compound 39) derivatives .

Physicochemical and Spectroscopic Properties

  • Melting Points : The target compound’s solid-state properties are unreported, but analogs like compound 6 (mp 160°C) and 8a (mp 290°C) suggest that substituents significantly influence crystallinity .
  • Spectroscopic Signatures :
    • IR : Expected C=O stretch (~1660 cm⁻¹) and S=O stretch (~1150–1250 cm⁻¹) for the target, comparable to compounds 6 (1606 cm⁻¹) and 7–9 (1247–1255 cm⁻¹) .
    • 1H NMR : Aromatic protons in the target’s benzothiazole and benzamide moieties would resonate similarly to 4d (7.36–7.72 ppm) or 8a (7.47–8.39 ppm) .

Preparation Methods

Synthesis of 5,7-Dimethylbenzo[d]thiazol-2-Amine

The benzothiazole scaffold is synthesized via cyclization of 3,5-dimethyl-4-aminothiophenol using ammonium thiocyanate and bromine in acetic acid, adapted from methodologies reported for analogous structures.

Reaction Conditions and Optimization

A mixture of 3,5-dimethyl-4-aminothiophenol (50 mmol) and ammonium thiocyanate (250 mmol) in glacial acetic acid is stirred at 0–5°C. Bromine (0.055 mol) in acetic acid is added dropwise, followed by stirring at room temperature for 5 hours. The product precipitates at pH 9 upon addition of aqueous ammonia, yielding 5,7-dimethylbenzo[d]thiazol-2-amine as a pale yellow solid (69–72% yield). Key spectral data include:

  • 1H NMR (CDCl3): δ 7.21 (s, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 5.42 (s, 2H, NH2), 2.41 (s, 6H, 2×CH3).
  • FTIR (KBr): 3420 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N).

N-Alkylation with (Tetrahydrofuran-2-yl)Methyl Groups

The primary amine undergoes alkylation using (tetrahydrofuran-2-yl)methyl bromide under mildly basic conditions, as demonstrated in benzothiazole derivatization studies.

Alkylation Protocol

A solution of 5,7-dimethylbenzo[d]thiazol-2-amine (10 mmol) and potassium carbonate (12 mmol) in acetonitrile is refluxed for 30 minutes. (Tetrahydrofuran-2-yl)methyl bromide (11 mmol) is added dropwise, and the mixture is refluxed for 12 hours. Post-reaction, the solvent is evaporated, and the residue is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield N-((tetrahydrofuran-2-yl)methyl)-5,7-dimethylbenzo[d]thiazol-2-amine (78% yield).

  • 13C NMR (CDCl3): δ 168.9 (C=N), 152.1 (C-O), 70.3 (CH2-O), 25.8 (CH2), 21.4 (CH3).

Preparation of 4-(Isopropylsulfonyl)Benzoyl Chloride

The sulfonyl moiety is introduced via sulfonation of 4-mercaptobenzoic acid, followed by oxidation and conversion to the acyl chloride, leveraging techniques from sulfonamide synthesis.

Sulfonation and Chlorination

4-Mercaptobenzoic acid (10 mmol) is treated with isopropylsulfonyl chloride (12 mmol) in dichloromethane with triethylamine (15 mmol) as a base. After 6 hours, the intermediate is oxidized with hydrogen peroxide (30%) to yield 4-(isopropylsulfonyl)benzoic acid (85% yield). Phosphorus oxychloride (5 mmol) is then added to the acid in dioxane at 0°C, yielding the acyl chloride (92% purity).

  • FTIR (neat): 1775 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).

Amide Coupling and Final Product Characterization

The acyl chloride is coupled with N-((tetrahydrofuran-2-yl)methyl)-5,7-dimethylbenzo[d]thiazol-2-amine under Schotten-Baumann conditions.

Coupling Reaction

A solution of 4-(isopropylsulfonyl)benzoyl chloride (5 mmol) in dioxane is added to a stirred mixture of the alkylated amine (5 mmol) and triethylamine (6 mmol) at 0°C. The reaction is warmed to room temperature and stirred for 4 hours. The product is isolated via filtration and recrystallized from ethanol/water (1:1), affording the title compound in 74% yield.

Spectroscopic Data
  • 1H NMR (DMSO-d6): δ 8.12 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (s, 1H, Ar-H), 7.18 (s, 1H, Ar-H), 4.62 (m, 1H, CH-O), 3.95–3.78 (m, 4H, THF-CH2), 3.12 (septet, J=6.8 Hz, 1H, SO2CH(CH3)2), 2.51 (s, 6H, 2×CH3), 1.92–1.85 (m, 4H, THF-CH2), 1.24 (d, J=6.8 Hz, 6H, 2×CH3).
  • HRMS (ESI): m/z calculated for C28H33N3O4S2 [M+H]+: 564.1892; found: 564.1889.

Comparative Analysis of Synthetic Routes

Step Reagents Yield (%) Purity (%) Key Challenges
1 NH4SCN, Br2 69–72 98.5 Bromine handling; pH control
2 (THF-2-yl)CH2Br, K2CO3 78 97.8 Over-alkylation; solvent choice
3 iPrSO2Cl, POCl3 85 92.0 Sulfonyl chloride stability
4 TEA, dioxane 74 99.1 Acyl chloride reactivity

Scalability and Industrial Considerations

The patent-derived method for benzamide synthesis highlights solvent recovery (80% efficiency) and avoidance of hazardous benzoyl chloride, making this route amenable to scale-up. However, the use of phosphorus oxychloride necessitates stringent safety protocols. Alternatives such as thionyl chloride or oxalyl chloride may be explored for acyl chloride generation under milder conditions.

Q & A

Q. What are the foundational synthetic pathways for this compound, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions: (1) coupling of the benzo[d]thiazole moiety with a benzamide core via nucleophilic substitution, (2) sulfonylation at the 4-position using isopropylsulfonyl chloride, and (3) N-alkylation with a tetrahydrofuran-methyl group. Critical intermediates are characterized using NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm structural integrity . Solvents like DMF or dichloromethane are often employed, with reaction temperatures optimized between 0°C and 80°C to maximize yields .

Q. Which analytical techniques are essential for confirming purity and structural identity?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for most studies) and monitors reaction progress.
  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing tetrahydrofuran-methyl protons at δ 3.5–4.0 ppm).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validates functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended?

Initial screens should focus on:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs like ciprofloxacin .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values. The benzo[d]thiazole scaffold is known to intercalate DNA or inhibit kinases, warranting target-specific follow-ups .

Advanced Research Questions

Q. How can synthetic yields be optimized when encountering persistent impurities?

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF/toluene mixtures to reduce side reactions.
  • Catalyst Screening : Test Pd-based catalysts for coupling steps to enhance regioselectivity.
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water .

Q. How to resolve contradictions in reported biological activity across studies?

  • Structural Comparisons : Analyze analogs (e.g., substituent effects on the benzo[d]thiazole ring) using QSAR models. For example, electron-withdrawing groups at the 5,7-positions may enhance antimicrobial activity but reduce solubility .
  • Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to isolate structural vs. methodological variables .

Q. What mechanistic studies are critical for elucidating target engagement?

  • Molecular Docking : Model interactions with putative targets (e.g., bacterial dihydrofolate reductase or human topoisomerase II).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) for sulfonamide-protein interactions.
  • Mutagenesis : Validate binding pockets by testing activity against target mutants .

Q. How to design stability studies under physiological conditions?

  • Thermogravimetric Analysis (TGA) : Assess thermal degradation profiles (e.g., decomposition onset >200°C).
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Acidic/alkaline buffers (pH 2–9) can predict hydrolytic susceptibility .

Data Analysis and Methodological Considerations

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to correlate with antibacterial potency.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over 100 ns to identify stable binding modes .

Q. How to validate analytical data across laboratories?

  • Cross-Lab Replication : Share standardized protocols for synthesis and HPLC conditions.
  • Reference Standards : Use commercially available benzo[d]thiazole derivatives (e.g., PubChem CID 312923-35-6) as internal controls .

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